molecular formula C10H8N4 B8412502 5H-Pyrimido[5,4-b]indole-2-amine

5H-Pyrimido[5,4-b]indole-2-amine

Cat. No.: B8412502
M. Wt: 184.20 g/mol
InChI Key: SDJPLSYEENWACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrimido[5,4-b]indole-2-amine is a key scaffold within a novel class of non-lipid-like, synthetic small-molecule Toll-like receptor 4 (TLR4) agonists. This chemotype was identified through high-throughput screening and is known to activate TLR4 in a myeloid differentiation protein-2 (MD-2) dependent manner, while being CD14 independent, in both mouse and human cells . TLR4 agonists are of significant interest in immunology for their potential to direct innate and subsequent adaptive immune responses. As such, this compound and its derivatives represent valuable research tools for investigating immune signaling pathways and are being explored as potential adjuvants in prophylactic and therapeutic vaccine development . Structure-activity relationship (SAR) studies on the pyrimido[5,4-b]indole scaffold have shown that specific structural modifications can significantly influence the potency and the nature of the cytokine response, allowing for the optimization of compounds toward desired immunological outcomes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

5H-pyrimido[5,4-b]indol-2-amine

InChI

InChI=1S/C10H8N4/c11-10-12-5-8-9(14-10)6-3-1-2-4-7(6)13-8/h1-5,13H,(H2,11,12,14)

InChI Key

SDJPLSYEENWACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3N2)N

Origin of Product

United States

Scientific Research Applications

Toll-like Receptor 4 Agonism

Mechanism of Action:
5H-Pyrimido[5,4-b]indole-2-amine has been identified as a selective agonist for TLR4, a key component of the innate immune system. This compound activates NFκB and induces cytokine production, which is essential for immune responses. Specifically, it has shown differential effects on the production of interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in dendritic cells .

Research Findings:

  • Structure-Activity Relationship (SAR): Studies have demonstrated that modifications at the carboxamide and N-3 and N-5 positions can enhance TLR4 activation while reducing cytotoxicity. For instance, substituents at N-5 with short alkyl groups have been associated with lower cytotoxic effects while maintaining TLR4 activity .

Anticancer Properties

Overview:
The compound has been explored for its potential as an anticancer agent. Its structural features contribute to its ability to inhibit cancer cell proliferation across various cancer types.

Case Studies:

  • In Vitro Studies: Research indicates that derivatives of this compound exhibit significant growth inhibition in several cancer cell lines, including those from pancreatic and breast cancers. These studies highlight the importance of structural modifications in enhancing anticancer activity .
  • Mechanism of Action: The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. For example, compounds derived from this scaffold have shown inhibitory effects on kinases such as CDK5/p25 and GSK3α/β .

Other Biological Activities

Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Neuroprotective Effects:
In animal models, this compound has demonstrated neuroprotective effects, particularly in conditions like Alzheimer's disease. It has been shown to improve cognitive function and reduce neuroinflammation markers compared to control groups.

Summary Table of Applications

ApplicationDescriptionReferences
TLR4 AgonismActivates NFκB; induces cytokine production; structure modifications enhance activity ,
Anticancer PropertiesExhibits growth inhibition in various cancer cell lines; inhibits key kinases, ,
Antimicrobial ActivityEffective against Gram-positive/negative bacteria; disrupts cell membranes
Neuroprotective EffectsImproves cognitive function in Alzheimer's models; reduces neuroinflammation

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Pharmacological Profiles

Compound Class Substituents/Modifications Biological Activity Selectivity/IC₅₀ Values References
Pyrimidoindole (Core) 5H-Pyrimido[5,4-b]indole-2-amine Anticancer, kinase inhibition -
Quinoline Analogues 4-Aminoquinoline (e.g., compound 10d) Antichagasic (vs. T. cruzi), anticruzain activity Low selectivity
Pyrimidine Analogues Pyrimidine (e.g., compound 10e) High antichagasic activity Selective for Chagas disease
Benzamide Derivatives 4-(5H-Pyrimido[5,4-b]indol-2-yl-amino) Potent antitumor activity IC₅₀: 0.63–3.26 μM (vs. HCT116, MCF-7, etc.)
Alpha(1)-AR Ligands Phenylpiperazine-linked pyrimidoindoles Alpha(1D)-AR subtype selectivity >100-fold selectivity over 5-HT/D receptors

Mechanistic and Selectivity Differences

  • Pyrimidine derivatives (e.g., 10e) show higher selectivity for Trypanosoma cruzi but lack anticruzain activity, suggesting divergent mechanisms of action .
  • Antitumor Activity :

    • Introducing benzamide groups at the 2-position (e.g., compound 5b) enhances cytotoxicity, with IC₅₀ values 20–100x lower than 5-fluorouracil in colon, breast, and lung cancer models .
  • Receptor Binding :

    • Substitution with phenylpiperazine moieties (e.g., compounds 39 and 40) confers alpha(1D)-AR subtype selectivity, critical for cardiovascular drug design .

Physicochemical and Pharmacokinetic Considerations

  • Solubility and Bioavailability :
    • Pyrimidoindoles with alkyl/benzyl substituents (e.g., 1b–1d) exhibit improved lipophilicity, enhancing membrane permeability .
    • High pKa (~14.6) suggests protonation at physiological pH, influencing solubility and receptor interactions .

Preparation Methods

One-Step Synthesis via 3-Haloindole-2-carbaldehydes and Guanidine Hydrochloride

A seminal method involves a copper-catalyzed cascade reaction between 3-haloindole-2-carbaldehydes and guanidine hydrochloride. This approach, reported by, enables direct formation of the pyrimidoindole core in a single step. The reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C under aerobic conditions, with CuI as the catalyst and K2_2CO3_3 as the base.

The mechanism involves three sequential steps:

  • Nucleophilic substitution : The haloindole reacts with guanidine to form a thiourea intermediate.

  • Oxidative cyclization : Copper facilitates C–N bond formation, generating the pyrimidine ring.

  • Aromatization : DMSO acts as an oxidant, finalizing the conjugated system.

Key Data :

  • Yield : 72–89% for substrates with electron-donating groups (e.g., 3-bromo-5-methoxyindole-2-carbaldehyde).

  • Scope : Limited to 3-haloindoles; 3-iodo derivatives exhibit faster kinetics than bromo analogs.

  • Limitation : Requires stoichiometric DMSO, complicating purification.

Base-Mediated Tandem Cyclizations

Transition-Metal-Free Synthesis Using 2-(Indol-3-yl)naphthoquinones

A 2024 advancement by Tan et al. demonstrated a base-promoted tandem cyclization between 2-(indol-3-yl)naphthoquinones and benzamidines. This method avoids transition metals, leveraging K2_2CO3_3 in DMSO at 120°C to achieve three C–N bonds in one pot.

The reaction pathway includes:

  • Quinone ring opening : Base-induced cleavage of the naphthoquinone moiety.

  • Concerted cyclization : Benzamidine nitrogen atoms sequentially attack electrophilic sites, forming the pyrimidine and indole rings.

Key Data :

  • Yield : 68–92% for polysubstituted derivatives (e.g., 4-phenyl-5H-pyrimido[5,4-b]indole-2-amine).

  • Scope : Tolerates electron-withdrawing groups (NO2_2, CF3_3) on benzamidines.

  • Advantage : Scalable to gram quantities without column chromatography.

Intramolecular Cyclization of Urea Derivatives

Fischer Indole Synthesis and Curtius Rearrangement

A 2013 thesis outlined a multistep route starting with Fischer indole cyclization to generate indole-2-carboxylates. Subsequent steps involve:

  • Acyl azide formation : Treatment with NaN3_3 and HCl.

  • Curtius rearrangement : Thermal decomposition to isocyanates.

  • Urea cyclization : Intramolecular attack of the indole nitrogen on the isocyanate, forming the pyrimidoindole core.

Key Data :

  • Yield : 45–60% over four steps.

  • Scope : Compatible with N-alkyl and N-aryl ureas.

  • Challenge : Requires handling hazardous azides.

Synthesis via 2-Aminobenzonitrile Derivatives

Thioureidoindole Intermediate and Polyphosphoric Acid Cyclization

A TLR4-focused study detailed a route from 2-aminobenzonitrile:

  • Alkylation : Ethyl bromoacetate yields ethyl 2-((2-cyanophenyl)amino)acetate.

  • Ring closure : Base-catalyzed cyclization to 4-aminoindole.

  • Thioureation : Phenylisothiocyanate forms a thioureidoindole.

  • Pyrimidine annulation : Polyphosphoric acid (PPA) mediates cyclodehydration.

Key Data :

  • Yield : 55–70% after PPA treatment.

  • Scope : N-3 substituents (e.g., cyclohexyl, benzyl) modulate biological activity.

  • Drawback : PPA poses handling difficulties due to corrosivity.

Comparative Analysis of Methods

Method Catalyst/Base Yield (%) Key Advantage Limitation
Cu-catalyzedCuI/K2_2CO3_372–89One-step, high efficiencyDMSO oxidation side products
Base-mediatedK2_2CO3_368–92Transition-metal-free, broad scopeHigh temperature required
Urea cyclization45–60Functional group toleranceMultistep, low overall yield
ThioureidoindolePPA55–70Tunable N-3 substituentsCorrosive reagents, moderate yield

Mechanistic Insights and Optimization Strategies

Role of Solvents and Oxidants

DMSO serves dual roles as a solvent and oxidant in copper-catalyzed reactions, promoting aromatization via sulfoxide-mediated dehydrogenation. Alternatives like dimethylformamide (DMF) reduce yields by 20–30%, underscoring DMSO’s necessity.

Substituent Effects on Reactivity

Electron-donating groups (e.g., OMe, NH2_2) on indole substrates accelerate cyclization by enhancing nucleophilicity. Conversely, electron-withdrawing groups (e.g., NO2_2) necessitate harsher conditions, as seen in base-mediated methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 5H-pyrimido[5,4-b]indole core?

  • The Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines is a robust method for forming the 5H-pyrimido[5,4-b]indole framework. This approach allows regioselective assembly under mild conditions and tolerates diverse substituents .
  • Alternative methods include Pd-catalyzed amidation/cyclization, which enables the introduction of heteroaromatic groups (e.g., thiophene) at specific positions .

Q. How can researchers verify the purity and structural integrity of synthesized 5H-pyrimido[5,4-b]indole derivatives?

  • HPLC : Purity assessment (>95%) via reverse-phase HPLC with UV detection is standard .
  • Spectroscopic characterization :

  • 1H NMR : Key signals include aromatic protons (δ 7.1–9.2 ppm) and substituent-specific peaks (e.g., ethyl groups at δ 1.5 ppm for CH3) .
  • IR : Absorbance bands for C=O (1650–1700 cm⁻¹) and NH/amine groups (3200–3400 cm⁻¹) confirm functional groups .

Q. What are the common biological targets explored for this scaffold?

  • Cruzain inhibition : Derivatives like 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine exhibit activity against Trypanosoma cruzi by targeting the cysteine protease cruzain .
  • Antimicrobial activity : 4,6-Di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine analogs show moderate activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can structural modifications enhance cruzain inhibition potency?

  • Molecular simplification : Replacing the pyrimidoindole core with pyrimidine or quinoline moieties reduces steric hindrance, improving binding to cruzain’s active site .
  • Substituent optimization : Introducing electron-withdrawing groups (e.g., Cl at position 8) enhances inhibitory activity (IC50 < 1 µM) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activities across derivatives?

  • Dose-response profiling : Validate activity discrepancies using standardized assays (e.g., fluorogenic cruzain substrates) and control for batch-to-batch purity variations .
  • Computational docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with Gly66/Gln19 in cruzain) .

Q. What catalytic systems are optimal for introducing heteroaromatic substituents?

  • Pd-catalyzed cross-coupling : Effective for attaching thiophene or pyridyl groups at position 2, as demonstrated in the synthesis of 5-ethyl-2-(thiophen-2-yl)-5H-pyrimido[5,4-b]indole (yield: 72–85%) .
  • Acid-mediated cyclization : Acetic acid reflux facilitates condensation of formylindoles with aminothiazolones to generate fused heterocycles .

Q. How do solvent-free synthesis conditions impact reaction efficiency?

  • Claisen–Schmidt reactions : Solvent-free conditions with solid KOH improve yields (85–92%) by reducing side reactions and simplifying purification .

Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., Pd-catalyzed reactions) .
  • Data validation : Triangulate biological activity data with multiple assays (e.g., enzymatic inhibition + cytotoxicity screening) to confirm target specificity .
  • Spectral reference libraries : Compile 1H/13C NMR and HRMS data for novel derivatives to aid structural elucidation in future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.